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Compound of Interest

Compound Name: 2-Bromo-4-methoxy-6-nitrophenol

Cat. No.: B046799

An In-Depth Technical Guide to the Applications of 2-Bromo-4-methoxy-6-nitrophenol in
Organic Synthesis

Abstract

2-Bromo-4-methoxy-6-nitrophenol is a highly functionalized aromatic compound that serves
as a versatile and valuable building block in modern organic synthesis. The strategic placement
of its bromo, methoxy, nitro, and hydroxyl moieties on the phenol ring offers multiple reactive
sites for a wide array of chemical transformations. This guide provides an in-depth exploration
of the synthesis and potential applications of this compound, with a focus on its utility in
constructing complex molecular architectures relevant to the pharmaceutical and materials
science industries. We will delve into key reaction pathways, including nucleophilic aromatic
substitution, palladium-catalyzed cross-coupling, and modifications of the nitro and hydroxyl
groups. Detailed experimental protocols, mechanistic insights, and data are presented to equip
researchers, scientists, and drug development professionals with the practical knowledge
required to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of a
Multifunctional Building Block

The pursuit of novel chemical entities with tailored properties is a cornerstone of drug discovery
and materials science. The efficiency of a synthetic route is often dictated by the strategic
choice of starting materials. 2-Bromo-4-methoxy-6-nitrophenol emerges as a pre-eminent
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example of a "designer"” building block, where each functional group is positioned to impart
specific reactivity and allow for selective, sequential chemical modifications.

The inherent electronic properties of the substituents are key to understanding its synthetic
potential:

e Nitro Group (-NO2): As a potent electron-withdrawing group, it significantly acidifies the
phenolic proton and, more importantly, activates the aromatic ring towards nucleophilic
aromatic substitution (SNAr), particularly at the ortho and para positions.[1][2][3] Its eventual
reduction to an amine opens up a vast landscape of further derivatization.

e Bromo Group (-Br): This halogen serves as an excellent leaving group in SNAr reactions and
is a critical handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling
the formation of carbon-carbon and carbon-heteroatom bonds.[4][5]

¢ Hydroxyl Group (-OH): The phenolic hydroxyl group can be readily deprotonated to form a
phenoxide, which can then participate in etherification and esterification reactions. Its
presence also influences the regioselectivity of certain electrophilic substitutions.

o Methoxy Group (-OCHs): This electron-donating group modulates the electronic landscape of
the ring and can influence the rate and outcome of various reactions.[4]

This guide will systematically unpack the synthetic utility derived from these functionalities.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 2-Bromo-4-methoxy-6-
nitrophenol is essential for its effective use in the laboratory.
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Property Value Reference

2-bromo-4-methoxy-6-

IUPAC Name nitrophenol [6]
CAS Number 115929-59-4 [61[7]
Molecular Formula C7HeBrNOa4 [6][7]
Molecular Weight 248.03 g/mol [6][7]
Appearance Typically a yellow solid

) =>95-98% (Commercially
Purity ] [61[7]
available)

SMILES OC1=C(=0)C=C(OC)C=C1Br  [6]

Synthesis of 2-Bromo-4-methoxy-6-nitrophenol

The preparation of 2-Bromo-4-methoxy-6-nitrophenol typically starts from a more readily
available precursor, 2-methoxy-4-nitrophenol (also known as 4-nitroguaiacol).[8] The synthesis
involves a regioselective bromination of the activated phenol ring.

General Synthetic Workflow

The primary route involves the electrophilic bromination of 2-methoxy-4-nitrophenol. The
hydroxyl and methoxy groups are ortho, para-directing, activating the ring for electrophilic
substitution. The nitro group is a meta-director and a strong deactivator. The position ortho to
the hydroxyl group and meta to the nitro group is sterically accessible and electronically
favored for bromination.
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Synthesis of 2-Bromo-4-methoxy-6-nitrophenol
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Caption: Synthetic workflow for 2-Bromo-4-methoxy-6-nitrophenol.

Experimental Protocol: Bromination of 2-Methoxy-4-

hitrophenol

This protocol is adapted from standard procedures for the bromination of activated phenols.[9]

[10]

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve 2-methoxy-4-nitrophenol (1.0 eq) in glacial acetic acid. Cool the flask in an

ice bath to 0-5 °C.

« Addition of Bromine: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this

solution dropwise to the stirred solution of the phenol over 30-60 minutes, ensuring the
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temperature remains below 10 °C.

o Reaction Monitoring: After the addition is complete, allow the mixture to stir at room
temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography
(TLC) until the starting material is consumed.

o Work-up: Carefully pour the reaction mixture into a beaker of ice-water. The product will
precipitate as a yellow solid. If any bromine color persists, add a small amount of saturated
sodium bisulfite solution to quench it.

« |solation and Purification: Collect the solid product by vacuum filtration and wash it
thoroughly with cold water. The crude product can be purified by recrystallization from an
appropriate solvent system (e.g., ethanol/water) to yield pure 2-Bromo-4-methoxy-6-
nitrophenol.

Core Applications in Organic Synthesis

The true synthetic power of 2-Bromo-4-methoxy-6-nitrophenol lies in the selective
manipulation of its functional groups.
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Caption: Key reactive sites and transformations of the core molecule.

Reactions Involving the Bromine Atom

The carbon-bromine bond is a key site for elaboration, primarily through two powerful reaction
classes.

The bromine atom serves as an ideal handle for palladium-catalyzed reactions, allowing for the
construction of new C-C and C-N bonds. The electron-withdrawing nature of the adjacent nitro
group can facilitate the oxidative addition step in the catalytic cycle.[5]

Suzuki-Miyaura Coupling: This reaction is a robust method for forming biaryl structures by
coupling with boronic acids.[4][5] These motifs are prevalent in pharmaceuticals.
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o Experimental Protocol: Suzuki-Miyaura Coupling

o Setup: To a flame-dried Schlenk flask, add 2-Bromo-4-methoxy-6-nitrophenol (1.0 eq),
the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%), and
a base (e.g., K2COs, 2.0 eq).[4]

o Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or
Nitrogen) three times.

o Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water, via
syringe.

o Reaction: Heat the mixture (typically 80-100 °C) and stir for 2-12 hours, monitoring by TLC
or LC-MS.

o Work-up: After cooling, dilute the mixture with water and extract with an organic solvent
(e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous
NazS0a4, and concentrate under reduced pressure.

o Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing
access to substituted anilines which are important pharmacophores.

The strong electron-withdrawing nitro group ortho to the bromine atom significantly activates
the C-Br bond towards nucleophilic attack.[1][2] This allows for the displacement of the bromide
ion by a variety of nucleophiles (e.g., alkoxides, thiolates, amines) under relatively mild
conditions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized
intermediate. The negative charge of this intermediate is delocalized onto the nitro group,
which stabilizes it and facilitates the reaction.[1][2]

Reactions Involving the Nitro Group

The reduction of the nitro group to an amine is one of the most valuable transformations of this
molecule. It unmasks a nucleophilic site and provides a route to a new class of derivatives.

Reduction to 2-Amino-6-bromo-4-methoxyphenol:
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The resulting aminophenol is a versatile intermediate in its own right, for instance, in the
synthesis of heterocyclic compounds.

o Experimental Protocol: Nitro Group Reduction

o Catalytic Hydrogenation: Dissolve 2-Bromo-4-methoxy-6-nitrophenol in a suitable
solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of palladium on carbon
(Pd/C, 5-10 mol%).

o Hydrogen Atmosphere: Place the reaction vessel under an atmosphere of hydrogen gas
(using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

o Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-8
hours.

o Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to
remove the Pd/C catalyst.

o Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-
bromo-4-methoxyphenol, which can be used directly or purified further.

Reactions Involving the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide,
which is a potent nucleophile.

Williamson Ether Synthesis: This classic reaction can be used to introduce a variety of alkyl or
aryl groups at the phenolic position, leading to the formation of diaryl or alkyl aryl ethers.[3]

e Protocol Overview:

o Deprotonation: Treat 2-Bromo-4-methoxy-6-nitrophenol with a suitable base (e.g.,
K2COs, NaH) in a polar aprotic solvent like DMF or acetonitrile.

o Alkylation: Add an alkylating agent (e.g., an alkyl halide or tosylate) to the resulting
phenoxide solution.

o Reaction: Heat the mixture to facilitate the SN2 reaction.
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o Work-up and Isolation: Perform an aqueous work-up followed by extraction and

purification.

Summary of Synthetic Applications

The multifunctionality of 2-Bromo-4-methoxy-6-nitrophenol allows for a diverse range of

synthetic outcomes, making it a valuable precursor for complex target molecules.

Functional Group

Reaction Type

Reagents

Potential Product
Class

Suzuki-Miyaura

Pd catalyst, Boronic

Bromo ) ) Biaryl compounds
Coupling acid, Base
Buchwald-Hartwig Pd catalyst, Amine, ) -
Bromo o N-Aryl amines/anilines
Amination Base
B Nucleophilic Aromatic Nucleophile (e.g., Substituted
romo
Substitution RO-, RS") nitrophenols
_ _ Anilines /
Nitro Reduction H2/Pd, SnClz, Fe/HCI )
Aminophenols
Williamson Ether )
Hydroxyl ) Base, Alkyl Halide Alkyl aryl ethers
Synthesis
Hydroxyl Esterification Acyl chloride, Base Phenyl esters
Conclusion

2-Bromo-4-methoxy-6-nitrophenol stands out as a strategically designed synthetic

intermediate with wide-ranging applications. Its value is derived from the orthogonal reactivity

of its multiple functional groups, which can be addressed selectively to build molecular

complexity in a controlled and efficient manner. The ability to perform cross-coupling reactions

at the bromine, reduce the nitro group to an amine, and functionalize the hydroxyl group

provides chemists with a powerful toolkit for the synthesis of novel compounds for drug

discovery, agrochemicals, and materials science. The protocols and insights provided in this

guide aim to facilitate the broader adoption and innovative application of this versatile building

block in the chemical research community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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